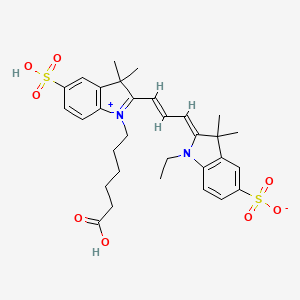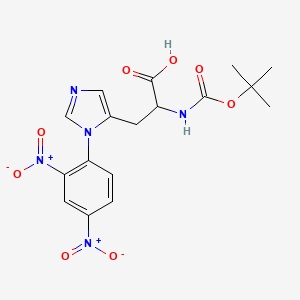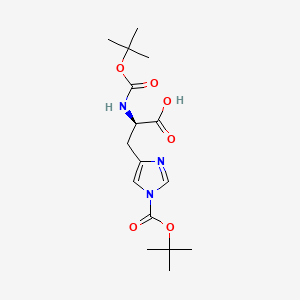
Ácido Sulfo-Cy3
Descripción general
Descripción
Cyanine3 (Cy3) is a bright, orange-fluorescent dye . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . In addition to immunocytochemistry applications, Cy3 dye is commonly used to label nucleic acids . The Cy3 fluorophore is also the basis for the lipophilic neuronal and long-term DiI cell tracing reagents, which append alkyl tails (≥12 carbons) onto the core fluorophore .
Synthesis Analysis
The synthesis of Cy3B, a variant of Cy3, has been optimized and a diverse range of Cy3B monomers for use in solid-phase oligonucleotide synthesis has been produced . This includes phosphoramidite monomers with Cy3B linked to deoxyribose, to the 5-position of thymine, and to a hexynyl linker . These monomers have been used to incorporate single and multiple Cy3B units into oligonucleotides internally and at both termini .
Molecular Structure Analysis
The structure of Cy3 is based on a conjugated system between two nitrogen atoms . In each resonance structure, exactly one nitrogen atom is oxidized to an iminium . They form part of a nitrogenous heterocyclic system .
Chemical Reactions Analysis
The fluorescent properties of Cy3 are known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of Cy3 . The ability of nucleobases to modulate the photophysical properties of common fluorophores may influence fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing .
Physical And Chemical Properties Analysis
In non-viscous aqueous solutions, Cy3 has a rather low fluorescence efficiency and short excited state lifetimes due to its structural features . The fluorescence quantum yields of Cy3 are 0.04 .
Aplicaciones Científicas De Investigación
Etiquetado Fluorescente en Estudios Biomoleculares
Cy3 es un tipo de colorante cianina que se ha utilizado durante muchos años como etiqueta fluorescente para biomoléculas en estudios científicos {svg_1}. Es particularmente útil en estudios de interacciones proteína-ácido nucleico {svg_2} y estudios de la estructura del ácido nucleico {svg_3}.
Transferencia de Energía de Resonancia de Förster (FRET)
FRET en colorantes cianina como Cy3 se estudia a profundidad y se usa ampliamente {svg_4}. Es una de las pocas herramientas disponibles para medir distancias a nanoescala, incluido el estudio de la estructura y dinámica de los biopolímeros {svg_5}.
Propiedades Fotofísicas
Las propiedades fotofísicas de Cy3 se han estudiado ampliamente {svg_6}. En soluciones acuosas no viscosas, Cy3 tiene una eficiencia de fluorescencia bastante baja y una vida útil del estado excitado corta debido a sus características estructurales {svg_7}.
Síntesis de Oligonucleótidos
Cy3 se ha utilizado en la síntesis de oligonucleótidos {svg_8}. La unión de Cy3 a la posición 5 de la timidina mediante un enlace etinílico permitió la síntesis de un sistema FRET de oligonucleótidos {svg_9}.
Quimiosensor Colorimétrico para Iones Metálicos
Un colorante sulfo-cianina como Cy3 se ha evaluado como quimiosensor colorimétrico para varios cationes con relevancia biológica y ambiental {svg_10}.
Imagenología In Vivo
Los colorantes Cy3 también se utilizan comúnmente para la imagenología de animales In Vivo {svg_11}. Debido a que la fluorescencia espontánea de las células y los tejidos es pequeña en la banda del infrarrojo cercano, y la profundidad de penetración de la luz del infrarrojo cercano en los tejidos biológicos es mayor, los colorantes Cy3 pueden proporcionar una mayor especificidad y sensibilidad al detectar sistemas biológicos complejos {svg_12}.
Mecanismo De Acción
Sulfo-Cy3-acid, also known as 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate or Cy3, is a water-soluble and hydrophilic version of the Cyanine3 fluorophore . It is an orange-fluorescent label for proteins and nucleic acids .
Target of Action
The primary targets of Sulfo-Cy3-acid are proteins and nucleic acids . It is used to label these biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Mode of Action
Sulfo-Cy3-acid interacts with its targets (proteins and nucleic acids) through covalent bonding. This interaction results in the labeling of the target molecules, making them detectable under fluorescence microscopy .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the fluorescent labeling of proteins and nucleic acids . This allows for the visualization of these biomolecules under fluorescence microscopy, aiding in various research and diagnostic applications .
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment. For instance, its fluorescence properties can be affected by the viscosity of the medium . Moreover, it is photostable and maintains its fluorescence properties at biologically relevant pHs .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146368-13-0 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, Cy3 exerts its utility through its ability to:
ANone:
- Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, Cy3 encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].
A: Cy3 is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of Cy3 with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)